2-Chloro-4-methylpyrimidine
Overview
Description
2-Chloro-4-methylpyrimidine is a chemical compound that has been studied for various applications, including its role as a ligand in coordination chemistry and its relevance in the synthesis of other chemical compounds.
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-4-methylpyrimidine, such as 4,6-Dichloro-2-methylpyrimidine, often involves processes like cyclization and chlorination. Optimal conditions for such syntheses have been investigated to enhance yields and efficiency (Guo Lei-ming, 2012).
Molecular Structure Analysis
Chemical Reactions and Properties
2-Chloro-4-methylpyrimidine undergoes various chemical reactions, forming different compounds. For example, it has been used in the synthesis of complex molecules like trans-dichloro(4-methylpyrimidine) (η1-phenyl)bis(pyridine)rhodium(III) (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).
Physical Properties Analysis
The physical properties of 2-Chloro-4-methylpyrimidine derivatives have been studied, with particular attention to their crystal structures. This helps in understanding their stability and potential applications (Odell et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding patterns, are essential for understanding how 2-Chloro-4-methylpyrimidine interacts with other molecules. Studies on related compounds provide insights into their chemical behavior and potential applications (Shahzadi et al., 2006).
Scientific Research Applications
Application 1: Anti-inflammatory Agents
- Scientific Field : Pharmacology
- Summary of the Application : Pyrimidines, including 2-Chloro-4-methylpyrimidine, are known to display a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application 2: Synthesis of 4-Methyl-2-vinylpyrimidine
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Chloro-4-methylpyrimidine can be used to synthesize 4-Methyl-2-vinylpyrimidine, which is an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .
- Results or Outcomes : The outcome of this synthesis is the production of 4-Methyl-2-vinylpyrimidine, an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .
Application 3: Pharmacological Activities
- Scientific Field : Pharmacology
- Summary of the Application : Diazines, including 2-Chloro-4-methylpyrimidine, are reported to exhibit a range of pharmacological effects .
- Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Application 4: Synthesis of 2-Chloro-4-(chloromethyl)pyrimidine
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Chloro-4-methylpyrimidine can be used to synthesize 2-Chloro-4-(chloromethyl)pyrimidine .
- Methods of Application or Experimental Procedures : The specific method for the synthesis of 2-Chloro-4-(chloromethyl)pyrimidine from 2-Chloro-4-methylpyrimidine is not detailed in the source .
- Results or Outcomes : The outcome of this synthesis is the production of 2-Chloro-4-(chloromethyl)pyrimidine .
Application 5: Synthesis of 4-Methyl-2-vinylpyrimidine
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Chloro-4-methylpyrimidine can be used to synthesize 4-Methyl-2-vinylpyrimidine, which is an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .
- Methods of Application or Experimental Procedures : The specific method for the synthesis of 4-Methyl-2-vinylpyrimidine from 2-Chloro-4-methylpyrimidine is not detailed in the source .
- Results or Outcomes : The outcome of this synthesis is the production of 4-Methyl-2-vinylpyrimidine, an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAKRVSCGILCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469672 | |
Record name | 2-Chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyrimidine | |
CAS RN |
13036-57-2 | |
Record name | 2-Chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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